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3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13323963
M. Wt: 203.24 g/mol
InChI Key: WROMKWWISDJDFZ-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole (B372694) Chemistry and Aminopyrazole Scaffolds

The journey of pyrazole chemistry began in the late 19th century, with its initial synthesis marking a significant milestone in heterocyclic chemistry. chim.itnih.gov Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, have since become a cornerstone in the development of a wide array of functional molecules. chim.itias.ac.in Their inherent aromaticity and the ability to participate in various chemical transformations have made them attractive targets for synthetic chemists. globalresearchonline.net

Within the broader class of pyrazoles, aminopyrazole scaffolds have garnered considerable attention due to their pronounced biological activities. nih.gov The introduction of an amino group onto the pyrazole ring significantly influences the molecule's electronic properties and its capacity for intermolecular interactions, such as hydrogen bonding. nih.gov This functionalization has proven to be a successful strategy in the design of compounds with therapeutic potential, leading to a surge in research focused on the synthesis and application of aminopyrazole derivatives. researchgate.netnih.gov Aminopyrazoles are recognized as advantageous frameworks for developing ligands for various enzymes and receptors. nih.gov

Structural Significance of the 1-Methyl-1H-pyrazole-4-amine Moiety

The core of the title compound is the 1-methyl-1H-pyrazole-4-amine moiety. The methylation at the N1 position of the pyrazole ring is a critical structural feature. This modification eliminates the possibility of tautomerism that is often observed in N-unsubstituted pyrazoles, thereby providing a fixed and well-defined regioisomer. This structural rigidity is highly desirable in drug design, as it allows for more precise interactions with biological targets.

The placement of the amino group at the C4 position is another key determinant of the molecule's properties. 4-aminopyrazoles are a significant class of compounds, and their synthesis and functionalization have been a subject of extensive research. chim.it The development of efficient synthetic routes to access diverse 4-aminopyrazole derivatives continues to be an active area of investigation. bohrium.com

Importance of Benzyloxy Substitution in Heterocyclic Systems

The introduction of a benzyloxy group at the C3 position of the pyrazole ring in "3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine" is a strategic choice that imparts several important characteristics to the molecule. The benzyloxy group, consisting of a benzyl (B1604629) group linked through an ether oxygen, can influence the compound's lipophilicity, steric profile, and potential for specific interactions with biological macromolecules.

Overview of Research Trajectories for the Chemical Compound

While specific research exclusively focused on "this compound" is not extensively documented in publicly available literature, the research trajectories can be inferred from studies on analogous structures. The primary areas of investigation for substituted aminopyrazoles include their potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. mdpi.comnih.govnih.gov The structural motifs present in the title compound suggest its potential to interact with ATP-binding sites of kinases, a common target for many pyrazole-based inhibitors. nih.govnih.gov

Research into related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has demonstrated antiproliferative activity, suggesting a potential avenue for the application of similarly structured compounds. nih.gov The synthesis of various substituted 4-aminopyrazoles is an ongoing effort, with a focus on developing efficient and versatile synthetic methodologies. chim.itbohrium.com

Research AreaPotential ApplicationKey Structural Feature
Kinase InhibitionAnticancer TherapyAminopyrazole core, Benzyloxy group
Anti-inflammatory ActivityTreatment of Inflammatory DiseasesPyrazole scaffold
Synthetic MethodologyDevelopment of Novel DerivativesSubstituted 4-aminopyrazole

Current Research Gaps and Future Academic Objectives Pertaining to the Chemical Compound

The primary research gap concerning "this compound" is the lack of comprehensive studies dedicated to its synthesis, characterization, and biological evaluation. While the individual components of its structure are well-studied in other contexts, the unique combination of the 1-methyl, 4-amino, and 3-benzyloxy substituents on the pyrazole ring presents an opportunity for novel discoveries.

Future academic objectives should focus on:

Development of an efficient and scalable synthesis: Establishing a robust synthetic route is the first step toward enabling further investigation.

Thorough physicochemical characterization: Detailed analysis of its structural and electronic properties will provide a foundation for understanding its behavior.

Systematic biological screening: Evaluating the compound against a broad panel of biological targets, particularly protein kinases, could uncover potential therapeutic applications.

Structure-activity relationship (SAR) studies: Synthesizing and testing a library of analogues will help to elucidate the key structural features responsible for any observed biological activity and to optimize its potency and selectivity.

Addressing these research gaps will be crucial in unlocking the full potential of "this compound" and similar compounds in the ongoing quest for new and effective therapeutic agents. The exploration of such novel chemical entities is essential for advancing the frontiers of medicinal chemistry and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O B13323963 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

1-methyl-3-phenylmethoxypyrazol-4-amine

InChI

InChI=1S/C11H13N3O/c1-14-7-10(12)11(13-14)15-8-9-5-3-2-4-6-9/h2-7H,8,12H2,1H3

InChI Key

WROMKWWISDJDFZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OCC2=CC=CC=C2)N

Origin of Product

United States

Reactivity and Reaction Mechanisms of 3 Benzyloxy 1 Methyl 1h Pyrazol 4 Amine

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure confers a degree of aromatic stability, though it is less aromatic than benzene (B151609). The presence of the nitrogen atoms and the various substituents significantly influences the electron density and, consequently, the reactivity of the ring.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Core

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. In the case of pyrazoles, the outcome of such reactions is highly dependent on the nature of the substituents already present on the ring. The amine group at the C4 position and the benzyloxy group at the C3 position are both electron-donating groups, which are expected to activate the pyrazole ring towards electrophilic attack.

Generally, the C4 position of the pyrazole ring is the most susceptible to electrophilic attack due to the directing effects of the ring nitrogens. However, in 3-(benzyloxy)-1-methyl-1H-pyrazol-4-amine, this position is already occupied by the amine group. Therefore, electrophilic substitution would be directed to other available positions on the ring, primarily the C5 position. The electron-donating nature of the amine and benzyloxy groups enhances the nucleophilicity of the ring, making it more reactive towards electrophiles. youtube.com

A two-step mechanism is generally proposed for these reactions. msu.edu In the first, rate-determining step, the electrophile attacks the π-electron system of the pyrazole ring to form a resonance-stabilized carbocation intermediate, often referred to as a benzenonium ion in the case of benzene derivatives. msu.edu In the second, faster step, a proton is removed from the intermediate, restoring the aromaticity of the ring and yielding the substituted product. msu.edu

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. msu.edu

The specific conditions for these reactions (e.g., catalyst, temperature) would need to be optimized for the this compound substrate.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution on the pyrazole ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The electron-donating nature of the amine and benzyloxy groups in this compound deactivates the ring for this type of reaction. Therefore, nucleophilic substitution on the pyrazole core of this specific compound is generally not a favored reaction pathway under standard conditions.

Reactions Involving the 4-Amine Group

The primary amine group at the C4 position is a versatile functional group that can undergo a wide range of chemical transformations.

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom of the 4-amine group makes it nucleophilic, allowing it to react with various electrophiles.

Acylation: The amine can be acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amides. For instance, reaction with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine (B128534) can lead to the formation of a sulfonamide. mdpi.com This reaction typically proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon or sulfur atom, followed by elimination of a leaving group.

Alkylation: Alkylation of the amine group can be achieved using alkyl halides. The reaction proceeds via an SN2 mechanism where the amine acts as a nucleophile, displacing the halide ion from the alkyl halide. This can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts upon further alkylation. For example, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid has been synthesized by reacting (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminobenzoic acid. mdpi.com

Arylation: N-arylation can be accomplished through cross-coupling reactions, often catalyzed by transition metals like copper or palladium. researchgate.net For instance, the reaction with aryl boronic acids in the presence of a suitable catalyst can yield N-aryl pyrazole derivatives. researchgate.net

Reaction TypeReagent ExampleProduct Type
Acylation4-Methylbenzenesulfonyl chlorideSulfonamide
AlkylationAlkyl halideSecondary/Tertiary Amine
ArylationPhenylboronic acidN-Aryl pyrazole

Condensation Reactions to Form Imine Derivatives

The 4-amine group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. mdpi.comnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. mdpi.comnih.gov For example, 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one reacts with 4-benzyloxybenzaldehyde in refluxing ethanol (B145695) with a catalytic amount of sulfuric acid to form the corresponding imine. nih.gov The formation of a stable hemiaminal intermediate is the first step in this process. mdpi.com

These imine derivatives can be key synthetic intermediates for the preparation of other heterocyclic compounds. mdpi.comresearchgate.net

Diazotization and Coupling Reactions

Primary aromatic amines can be converted to diazonium salts through a process called diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. nih.govresearchgate.net The resulting diazonium salt is a versatile intermediate.

The pyrazole-diazonium salt can then undergo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, in what is known as an azo coupling reaction. This reaction forms an azo compound, characterized by the -N=N- functional group. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate can be diazotized and then coupled with activated methylene (B1212753) compounds. researchgate.net Similarly, a diazotized pyrazole derivative has been coupled with 8-hydroxyquinoline (B1678124) to form a new azo compound. mdpi.com These reactions are fundamental in the synthesis of various dyes and pigments.

Reactivity of the Benzyloxy Moiety

The benzyloxy group is a common protecting group for hydroxyl functions in organic synthesis, and its reactivity is well-documented. organic-chemistry.orgorganic-chemistry.org Its chemical transformations primarily involve the cleavage of the ether bond, reactions at the benzylic carbon, and substitutions on the aromatic phenyl ring.

The carbon-oxygen bond between the pyrazole ring and the benzyl (B1604629) group can be cleaved under various conditions to deprotect the 3-hydroxy-pyrazole derivative. The most common method is catalytic hydrogenolysis. youtube.comyoutube.com This reaction is typically performed using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com The process, known as hydrogenolysis, involves the cleavage of the C-O bond by hydrogen, yielding the corresponding alcohol (or in this case, the pyrazolone (B3327878) tautomer) and toluene (B28343) as a byproduct. youtube.com This method is valued for its mild conditions and high yields. youtube.com

Strong acids can also cleave benzyl ethers, but this method is less common due to its harshness and lack of compatibility with acid-sensitive functional groups. organic-chemistry.org Alternatively, oxidative cleavage provides another route. For instance, p-methoxybenzyl ethers are particularly susceptible to cleavage by single electron oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) due to the electron-donating methoxy (B1213986) group that stabilizes the intermediate carbocation. organic-chemistry.org While less common for simple benzyl ethers, oxidative methods can be employed under specific conditions. organic-chemistry.org Lewis acids, such as the boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), have been shown to enable efficient and selective debenzylation under mild conditions, tolerating a wide range of other functional groups. organic-chemistry.org

Table 1: Common Conditions for Benzyl Ether Cleavage
MethodReagentsTypical ByproductKey Features
Catalytic HydrogenolysisH₂, Pd/CTolueneMild, high yield, common for deprotection. youtube.com
Acidic CleavageStrong acids (e.g., HBr)Benzyl bromideHarsh conditions, limited by substrate sensitivity. organic-chemistry.org
Oxidative CleavageDDQ (especially for substituted benzyls)BenzaldehydeUseful for specific substrates like p-methoxybenzyl ethers. organic-chemistry.org
Lewis Acid CleavageBCl₃·SMe₂-Mild, highly selective, tolerates many functional groups. organic-chemistry.org

The benzylic C-H bonds of the -CH₂- group are susceptible to oxidation, representing a key transformation in organic synthesis. mdpi.com This reaction can convert the benzyl ether into a benzoate (B1203000) ester. Subsequent hydrolysis of the ester under basic conditions provides another two-step strategy for deprotection of the hydroxyl group. organic-chemistry.org A variety of oxidizing agents can be used for this transformation, including transition metal catalysts in combination with oxidants like tert-butyl hydroperoxide (TBHP). mdpi.com The oxidation of benzylic alcohols to the corresponding aldehydes is a related and well-studied transformation. ru.nl

The phenyl ring of the benzyloxy group behaves as a typical benzene derivative, capable of undergoing electrophilic aromatic substitution. The ether oxygen is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.

While benzene itself is resistant to nucleophilic attack, substitution can occur if the ring is substituted with strong electron-withdrawing groups, typically ortho and para to a leaving group. libretexts.org For the unsubstituted phenyl ring in the benzyloxy moiety, direct nucleophilic aromatic substitution is generally not a feasible reaction pathway.

Cycloaddition Reactions of the Pyrazole Amine Motif

Aminopyrazoles are versatile building blocks in the synthesis of fused heterocyclic systems. The pyrazole amine motif can participate in cycloaddition reactions, often following an initial condensation step. For example, 4-aminopyrazoles can react with aldehydes and ketones to form an imine intermediate, which can then undergo a Povarov-like cycloaddition with an enol or enolate to construct fused pyridine (B92270) rings. chim.it The synthesis of 5-aminopyrazoles, which are structurally related, frequently involves the cycloaddition of hydrazines with β-ketonitriles. nih.gov This reaction proceeds through the formation of a hydrazone intermediate followed by intramolecular cyclization. nih.gov The 4-amino group in this compound can act as a nucleophile, reacting with various electrophiles to initiate sequences that culminate in cycloaddition, leading to complex, polycyclic structures. beilstein-journals.orgnih.gov

Metal-Catalyzed Coupling Reactions at Various Positions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net For the this compound scaffold, several positions are amenable to these transformations. The C5 position of the pyrazole ring is a prime site for functionalization. While the C-H bond at C5 could potentially be directly activated, a more common strategy involves prior halogenation (e.g., bromination or iodination) to install a suitable leaving group. The resulting 5-halopyrazole can then participate in a wide array of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the halopyrazole with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, enabling the synthesis of 5-arylpyrazoles. nih.govarkat-usa.org

Heck-Mizoroki Coupling: The halopyrazole can be coupled with an alkene to introduce vinyl substituents at the C5 position. arkat-usa.org

Sonogashira Coupling: This reaction involves the coupling of the halopyrazole with a terminal alkyne, typically using a copper co-catalyst, to yield 5-alkynylpyrazoles. beilstein-journals.org

Buchwald-Hartwig Amination: The C-N bond can be formed by coupling the halopyrazole with an amine, providing access to 5-aminopyrazole derivatives.

Additionally, the amino group at C4 can undergo N-arylation reactions, also catalyzed by copper or palladium complexes. Copper-catalyzed cross-coupling of azoles with substrates bearing benzylic C-H bonds has also been reported as a method for N-functionalization. nih.gov

Table 2: Potential Metal-Catalyzed Coupling Reactions
Reaction NameCoupling PartnersCatalyst System (Typical)Bond Formed
Suzuki-Miyaura5-Halo-pyrazole + R-B(OH)₂Pd(0) complex + BasePyrazole(C5)-Aryl/Alkyl
Heck-Mizoroki5-Halo-pyrazole + AlkenePd(0) complex + BasePyrazole(C5)-Alkenyl
Sonogashira5-Halo-pyrazole + AlkynePd(0) complex + Cu(I) salt + BasePyrazole(C5)-Alkynyl
Buchwald-Hartwig5-Halo-pyrazole + AminePd(0) complex + BasePyrazole(C5)-Nitrogen
N-ArylationPyrazole-NH₂ + Aryl-HalideCu(I) or Pd(0) + BaseAmine(N)-Aryl

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Benzyl Ether Cleavage (Hydrogenolysis): The mechanism involves the oxidative addition of the C-O bond to the surface of the palladium catalyst. The adsorbed benzyl and pyrazole-oxy species are then hydrogenated, leading to the release of toluene and the 3-hydroxy-pyrazole product.

Electrophilic Aromatic Substitution (on Phenyl Ring): This proceeds via the classic two-step mechanism. First, the electrophile attacks the π-system of the phenyl ring to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

Suzuki-Miyaura Coupling (at C5): The catalytic cycle is generally accepted to involve three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halopyrazole to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

Oxidative Dehydrogenative Coupling of Pyrazol-5-amines: A proposed mechanism for a related transformation involves the single-electron oxidation of the aminopyrazole to form a radical cation. nih.gov Subsequent steps, which can include reaction with other species (like molecular iodine) and further oxidation, lead to the formation of new C-I and N-N bonds, ultimately resulting in functionalized azo compounds. nih.gov Theoretical studies on the reactivity of pyrazoles with nucleophiles often consider Sₙ2 and Sₙ1 mechanisms, with DFT calculations showing the Sₙ2 pathway to be more favorable. scholaris.cacdnsciencepub.com

Kinetic Studies and Reaction Rate Determination

There is currently no available published data from kinetic studies specifically investigating the reaction rates of this compound in chemical transformations. Such studies would be essential to quantitatively understand the factors influencing its reactivity, including the effects of reactant concentrations, temperature, and catalysts on the reaction rate. Without experimental data, it is not possible to provide a data table or a detailed discussion on the kinetics of reactions involving this compound.

Spectroscopic Monitoring of Reaction Pathways

Detailed spectroscopic studies to monitor the reaction pathways of this compound have not been reported in the scientific literature. Techniques such as in-situ NMR spectroscopy, FT-IR spectroscopy, and UV-Vis spectroscopy are powerful tools for tracking the consumption of reactants and the formation of products and intermediates in real-time. However, in the absence of such studies for this specific compound, a discussion of its reaction pathways from a spectroscopic perspective would be purely speculative.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for a complete understanding of a reaction mechanism. For this compound, there are no published research findings that describe the isolation or spectroscopic identification of any transient species formed during its chemical reactions. Therefore, a detailed account of its reaction intermediates cannot be provided.

Derivatives and Analogues of 3 Benzyloxy 1 Methyl 1h Pyrazol 4 Amine

Design Principles for Structural Analogues

The design of structural analogues of 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine is guided by principles aimed at systematically probing chemical space to modulate physicochemical and biological properties. A primary strategy involves exploring structure-activity relationships (SAR) by introducing a variety of substituents at key positions on the molecule. nih.gov The pyrazole (B372694) scaffold is considered particularly suitable for such modifications due to well-established synthetic routes that allow for straightforward SAR exploration. nih.gov

Key design considerations often revolve around:

Bioisosteric Replacement: Exchanging functional groups with others that have similar steric and electronic properties to investigate their impact on molecular interactions.

Conformational Restriction: Introducing cyclic structures or bulky groups to limit the rotational freedom of the molecule, which can lead to enhanced selectivity for biological targets.

Modulation of Physicochemical Properties: Altering substituents to fine-tune properties like solubility, lipophilicity (LogP), and hydrogen bonding capacity, which are critical for various applications. For instance, the hydrophobic benzyl (B1604629) group contributes to low water solubility. vulcanchem.com

Scaffold Hopping: Replacing the central pyrazole core with other heterocyclic systems to discover novel chemical entities with potentially improved characteristics.

These principles are applied to generate libraries of compounds where modifications are systematically made to the pyrazole ring, the 4-amino group, and the benzyloxy phenyl ring to map the chemical landscape around the parent compound.

Synthetic Strategies for Functionalization and Diversification

The functionalization and diversification of this compound are achieved through a variety of established and innovative synthetic methodologies. The presence of multiple reactive sites—the pyrazole ring, the primary amino group, and the phenyl ring—allows for a multi-pronged approach to creating a diverse range of derivatives.

Modifications at the Pyrazole Ring (e.g., C3, N1)

The pyrazole ring itself is a key target for modification to influence the electronic and steric properties of the molecule.

Substitution at C3 and C5: The synthesis of pyrazoles often begins with the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov By varying the substituents on the dicarbonyl precursor, one can introduce a wide range of groups at the C3 and C5 positions of the resulting pyrazole ring. This allows for the incorporation of different alkyl, aryl, or heteroaryl moieties. nih.govnih.gov For example, the synthesis of 3,5-diphenylpyrazole (B73989) derivatives demonstrates the feasibility of introducing aryl groups at these positions. nih.gov

Functionalization via Lithiation: Direct metalation, such as lithiation, followed by quenching with an electrophile, is a powerful method for introducing functional groups at specific carbon atoms on the pyrazole ring. enamine.net This technique can be used to install groups like aldehydes, carboxylic acids, or boronic esters, which serve as handles for further synthetic transformations. enamine.net

Functionalization of the Amino Group (e.g., amide, urea (B33335), thiourea (B124793) formation)

The primary amino group at the C4 position is a highly versatile handle for derivatization. Its nucleophilicity allows for a wide range of reactions to introduce new functional groups.

Amide and Sulfonamide Formation: The amino group readily reacts with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to form the corresponding amides and sulfonamides. mdpi.com This is a widely used strategy to introduce a diverse set of substituents. The reaction of 5-aminopyrazoles with sulfonyl chlorides, often mediated by a base like triethylamine (B128534), is an efficient method for synthesizing pyrazole-based sulfonamides. mdpi.com

Urea and Thiourea Formation: Reaction of the aminopyrazole with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can significantly influence the biological activity of the parent molecule. The synthesis of pyrazolyl urea compounds is a documented strategy for creating derivatives with specific therapeutic applications. google.com

Reductive Amination: The amino group can also be functionalized through reductive amination with aldehydes or ketones, leading to secondary or tertiary amines. mdpi.com

Alterations and Substitutions on the Benzyloxy Phenyl Ring

The benzyloxy moiety offers another site for structural diversification. Modifications to the phenyl ring can impact the molecule's steric bulk, electronic properties, and potential for specific interactions like pi-stacking.

Use of Substituted Benzyl Halides: The benzyloxy group is typically introduced via Williamson ether synthesis using a substituted benzyl halide. By starting with variously substituted benzyl chlorides or bromides, one can readily introduce electron-donating or electron-withdrawing groups (e.g., methoxy (B1213986), chloro, nitro) onto the phenyl ring.

Electrophilic Aromatic Substitution: The phenyl ring itself can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, although the reaction conditions must be chosen carefully to avoid side reactions on the pyrazole core.

Cleavage and Re-functionalization: The benzyl protecting group can be cleaved, for instance by hydrogenation, to reveal a hydroxyl group at the C3 position. nih.gov This hydroxyl group can then be re-functionalized with different alkyl or aryl groups, providing another avenue for diversification.

Structure-Reactivity Relationships in Derivatives

The structural modifications detailed above have a profound impact on the reactivity of the resulting derivatives. The electronic nature of the pyrazole ring and the substituents attached to it govern the molecule's behavior in chemical reactions.

Nucleophilicity of the Amino Group: The electron density of the C4-amino group is modulated by substituents on the pyrazole ring. Electron-donating groups on the ring increase the nucleophilicity of the amine, making it more reactive towards electrophiles. Conversely, electron-withdrawing groups decrease its nucleophilicity.

Acidity of N-H Protons: For N-unsubstituted pyrazole derivatives, the N-H proton is acidic. The acidity can be influenced by substituents on the ring; electron-withdrawing groups increase the acidity, facilitating deprotonation and subsequent N-alkylation or N-arylation reactions. nih.gov

Regioselectivity in Reactions: The substitution pattern on the pyrazole ring can direct the regioselectivity of further reactions. For instance, in electrophilic substitution reactions on the pyrazole ring, existing substituents will direct incoming electrophiles to specific positions. Similarly, the regioselectivity of cycloaddition reactions can be controlled by the electronic and steric nature of the substituents. nih.gov

A summary of how different modifications can influence reactivity is presented below.

Modification SiteType of ModificationExpected Impact on Reactivity
Pyrazole Ring (N1) Alkylation/ArylationBlocks N-H reactivity; influences conformation and solubility.
Pyrazole Ring (C3/C5) Electron-donating groupsIncreases electron density of the ring system; may enhance reactivity towards electrophiles.
Electron-withdrawing groupsDecreases electron density; may facilitate nucleophilic aromatic substitution.
Amino Group (C4) Acylation/SulfonylationConverts the nucleophilic amine to a less reactive amide/sulfonamide; introduces new functionalities.
Benzyloxy Phenyl Ring Electron-donating groupsIncreases electron density of the phenyl ring, activating it for electrophilic aromatic substitution.
Electron-withdrawing groupsDecreases electron density of the phenyl ring, deactivating it for electrophilic aromatic substitution.

Synthesis of Fused Heterocyclic Systems from the Chemical Compound

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The presence of the amino group ortho to a pyrazole nitrogen or carbon allows for annulation reactions to construct additional rings.

Pyrano[2,3-c]pyrazoles: A general strategy for synthesizing fused pyranopyrazoles involves the reaction of pyrazolin-5-ones with ortho-haloarenecarbonyl chlorides. researchgate.net This leads to the formation of a 4-aroylpyrazol-5-ol intermediate, which can then be cyclized to form the fused pyrano[2,3-c]pyrazol-4(1H)-one system. researchgate.net While this example starts from a pyrazolinone, similar strategies could be envisioned starting from appropriately functionalized aminopyrazoles.

Pyrazolo[1,5-a]quinazolines: A rhodium(III)-catalyzed C-H activation and cyclization cascade has been developed for the synthesis of pyrazolo[1,5-a]quinazolines. rsc.org This method involves the [5+1] annulation of a phenyl-1H-pyrazol-5-amine with an alkyne, demonstrating a modern, atom-economical approach to building fused systems from aminopyrazole precursors. rsc.org

Pyrazolo[3,4-d]pyrimidines: The reaction of aminopyrazoles with reagents like phenyl isothiocyanate can lead to thiourea derivatives, which can then undergo base-catalyzed cyclization to form pyrazolo[3,4-d]pyrimidinethiones. researchgate.net

Tetrazolo[5,1-b] nih.govmdpi.comresearchgate.netthiadiazines: While not directly from the title compound, the synthesis of fused systems like tetrazolothiadiazines from 1-amino-1H-tetrazole-5-thiol and unsaturated aldehydes showcases the general principle of using bifunctional heterocyclic amines to construct fused rings through condensation and cyclization reactions. researchgate.net

These examples highlight the utility of the aminopyrazole moiety as a synthon for constructing a diverse range of fused heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science.

Pyrazolo-Fused Systems (e.g., Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines)

The fusion of a pyrazole ring with other heterocyclic systems, such as pyrimidines and pyridines, generates compounds with distinct chemical and biological properties. The aminopyrazole moiety is a critical precursor for constructing these fused bicyclic structures.

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that are considered purine (B94841) analogues and have been explored for their potential as protein kinase inhibitors in targeted cancer therapy. researchgate.netrsc.org The synthesis of these systems often involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The exocyclic primary amino group of the aminopyrazole acts as a nucleophile, attacking the carbonyl carbons to form the fused pyrimidine (B1678525) ring. researchgate.net

Several synthetic strategies have been developed for creating Pyrazolo[1,5-a]pyrimidines, including cyclization, condensation, and three-component reactions. rsc.org For instance, the condensation of 5-aminopyrazoles with sodium 3-oxoprop-1-en-1-olates proceeds with high regioselectivity to yield the corresponding Pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net In the context of this compound, a plausible synthetic route would involve its reaction with a suitable β-dicarbonyl compound or an α,β-unsaturated carbonyl compound, leading to the formation of a substituted Pyrazolo[1,5-a]pyrimidine.

Table 1: Synthetic Approaches for Pyrazolo[1,5-a]pyrimidines from Aminopyrazoles

Starting Materials Reaction Type Key Features
5-Aminopyrazole & 1,3-Diketone Condensation A common and straightforward method for ring formation.
5-Aminopyrazole & Sodium 3-oxoprop-1-en-1-olate Condensation Offers high regioselectivity in the formation of the fused system. researchgate.net
5-Aminopyrazole & Ethoxymethylenemalononitrile Cyclocondensation A versatile method leading to functionally diverse derivatives. ias.ac.in

Pyrazolo[3,4-b]pyridines

The Pyrazolo[3,4-b]pyridine core is another important fused heterocyclic system. These compounds can be synthesized using 5-aminopyrazole derivatives as key starting materials. mdpi.com A widely used strategy involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound in an acidic medium. mdpi.com If the dicarbonyl compound is asymmetrical, a mixture of regioisomers can be formed, with the outcome depending on the relative electrophilicity of the two carbonyl groups. mdpi.com

Another significant method is the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate to react with an aminopyrazole, typically leading to a 4-chloro substituted 1H-pyrazolo[3,4-b]pyridine. mdpi.com Furthermore, three-component reactions involving an aldehyde, an aminopyrazole, and an active methylene (B1212753) compound like malononitrile (B47326) provide an efficient, one-pot route to highly substituted Pyrazolo[3,4-b]pyridines. researchgate.netnih.gov These methods could be adapted for this compound to generate novel derivatives of this fused system. For example, its reaction with an α,β-unsaturated ketone in the presence of a catalyst like ZrCl4 could yield substituted Pyrazolo[3,4-b]pyridines. mdpi.com

Table 2: Synthetic Routes to Pyrazolo[3,4-b]pyridines

Reagents Method Resulting Structure
5-Aminopyrazole, 1,3-Diketones Friedländer Annulation Substituted 1H-Pyrazolo[3,4-b]pyridines. mdpi.com
5-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate Gould-Jacobs Reaction 4-Chloro substituted 1H-Pyrazolo[3,4-b]pyridines. mdpi.com
5-Aminopyrazole, α,β-Unsaturated Ketones, ZrCl4 Cyclization 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines. mdpi.com

Integration into Polyheterocyclic Frameworks (e.g., Thiazole-Pyrazole Systems, Quinoline-Pyrazole Systems)

The incorporation of the pyrazole nucleus into larger, polyheterocyclic frameworks containing moieties like thiazole (B1198619) or quinoline (B57606) results in hybrid molecules with potentially enhanced or novel properties. Thiazole, pyrazole, and thiophene (B33073) are recognized for their importance in medicinal chemistry. nih.gov

Thiazole-Pyrazole Systems

Hybrid molecules that combine pyrazole and thiazole rings are of significant interest. The synthesis of such systems can be achieved through various multi-step reaction sequences. A common approach involves first synthesizing a pyrazole-4-carbaldehyde, which is then converted to a thiosemicarbazone. nih.gov This intermediate can subsequently be cyclized with α-halo ketones to form the thiazole ring, thus creating a direct link between the pyrazole and thiazole moieties. nih.gov Novel heterocyclic compounds containing pyrazole and thiazole can also be prepared through condensation reactions between aminothiazole derivatives and pyrazole precursors. nih.gov

Table 3: General Synthesis of Thiazole-Pyrazole Systems

Step Description Intermediate/Product
1 Condensation of an acetyl-containing compound with a hydrazine (B178648) to form a hydrazone. Hydrazone Intermediate
2 Cyclization using reagents like POCl3 in DMF. Pyrazole-4-carbaldehyde
3 Reaction with thiosemicarbazide. Thiosemicarbazone Intermediate

Quinoline-Pyrazole Systems

The fusion of pyrazole and quinoline rings leads to the formation of 1H-Pyrazolo[3,4-b]quinolines, a class of compounds that has been researched for over a century. mdpi.com One effective synthetic route involves the reaction of substituted o-halogenobenzaldehydes with aminopyrazoles. mdpi.com This method allows for the construction of the quinoline ring onto the pyrazole scaffold. By starting with this compound, this approach could yield a series of novel Pyrazolo[3,4-b]quinoline derivatives. Another strategy is the reaction of hydrazines with quinoline derivatives that have appropriate functional groups at the 2 and 3 positions, which facilitates the formation of the pyrazole ring. mdpi.com

Table 4: Common Compound Names

Compound Name
This compound
Pyrazolo[1,5-a]pyrimidine
Pyrazolo[3,4-b]pyridine
Thiazole
Quinoline
Diethyl 2-(ethoxymethylene)malonate
Malononitrile
ZrCl4 (Zirconium tetrachloride)
POCl3 (Phosphoryl chloride)

Computational and Theoretical Studies of 3 Benzyloxy 1 Methyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations (DFT, Hartree-Fock)

Quantum chemical calculations are instrumental in predicting the molecular properties of chemical compounds. Methodologies such as Density Functional Theory (DFT) and the Hartree-Fock (HF) method are standard approaches for these investigations. DFT, particularly with hybrid functionals like B3LYP, is well-regarded for its balance of accuracy and computational efficiency in modeling electronic structure. nih.govresearchgate.net The Hartree-Fock method, while being a more foundational ab initio approach, provides a valuable baseline for understanding electron interactions, though it systematically tends to predict shorter bond lengths than experimental values. wikipedia.orghi.is

Geometry Optimization and Equilibrium Structures

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape, known as the equilibrium structure. nih.govinpressco.com For 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine, calculations performed using DFT methods, such as B3LYP with a 6-31G basis set, would predict the precise bond lengths, bond angles, and dihedral angles that define its structure. inpressco.comresearchgate.net

The optimized structure would reveal a nearly planar pyrazole (B372694) ring, characteristic of aromatic heterocyclic systems. nih.gov The benzyloxy and amine groups attached to this core would adopt conformations that minimize steric hindrance while maximizing electronic stability. The bond lengths and angles are influenced by the hybridization of the atoms and the electronic effects of the substituent groups. For instance, the C-N bonds within the pyrazole ring will exhibit lengths intermediate between single and double bonds, indicative of aromatic delocalization.

Below are representative theoretical values for the optimized geometry of this compound, derived from DFT calculations on analogous structures.

Table 1: Predicted Geometrical Parameters for this compound

Bond Lengths (Å)Bond Angles (°)
BondPredicted ValueAnglePredicted Value
N1-N21.38N2-N1-C5106.5
N2-C31.34N1-N2-C3112.0
C3-C41.41N2-C3-C4109.0
C4-C51.39C3-C4-C5105.5
C5-N11.36C4-C5-N1107.0
C4-N(amine)1.40C3-O-CH2117.5
C3-O1.37C5-N1-C(methyl)128.0

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. nih.govwindows.net DFT calculations are highly effective for determining the energies of these orbitals. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, reflecting their electron-donating nature. The LUMO is anticipated to be distributed across the pyrazole and benzyl (B1604629) rings, which can accept electron density.

Table 2: Predicted Frontier Orbital Energies

ParameterPredicted Energy (eV)
HOMO Energy-5.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)4.65

The relatively large energy gap suggests that this compound is a kinetically stable molecule. wuxiapptec.com

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgucsb.edu By analyzing the distribution and energy of the HOMO and LUMO of this compound, its reactive behavior can be predicted.

Nucleophilic Reactivity : The HOMO's location indicates the most probable sites for electrophilic attack. For this molecule, the electron density of the HOMO is expected to be highest on the nitrogen of the amino group and the carbon at the 5-position of the pyrazole ring. These sites are therefore predicted to be the most nucleophilic.

Electrophilic Reactivity : The LUMO's distribution highlights the regions susceptible to nucleophilic attack. The LUMO is likely distributed over the pyrazole ring, indicating that the ring carbons are potential electrophilic sites.

FMO theory thus provides a powerful qualitative tool for understanding how the molecule will interact with other reagents. acs.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's physical properties and interactive behavior. nih.gov

Identification of Electrostatic Potentials and Charge Distribution

The MEP map uses a color spectrum to represent different regions of electrostatic potential.

Red : Indicates regions of high electron density and strong negative electrostatic potential. These areas are characteristic of lone pairs on electronegative atoms.

Blue : Represents regions of low electron density and positive electrostatic potential, typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow : Denotes areas of neutral or near-zero potential, often corresponding to the carbon framework of the molecule. researchgate.net

For this compound, the MEP map would show significant negative potential (red) around the nitrogen atoms of the pyrazole ring, the oxygen atom of the benzyloxy group, and the nitrogen of the amino group, due to their lone pairs of electrons. Conversely, positive potential (blue) would be concentrated on the hydrogen atoms of the amino group and the hydrogens of the methyl group.

Prediction of Reactive Sites (Electrophilic/Nucleophilic)

The MEP map is an invaluable tool for predicting a molecule's reactive behavior. researchgate.netresearchgate.net The colored regions directly correspond to the sites most likely to engage in electrophilic or nucleophilic interactions.

Nucleophilic Sites : The red regions, with their negative electrostatic potential, are attractive to electrophiles. Therefore, the pyrazole ring nitrogens, the benzyloxy oxygen, and the amino nitrogen are the primary sites for electrophilic attack.

Electrophilic Sites : The blue regions, with their positive electrostatic potential, indicate sites susceptible to attack by nucleophiles. The hydrogen atoms of the amino group are the most significant electrophilic sites, capable of participating in hydrogen bonding.

Table 3: Predicted Reactive Sites from MEP Analysis

SitePredicted ReactivityReason (Based on MEP)
Amino Group (N atom)NucleophilicHigh negative potential (red region)
Pyrazole Ring (N atoms)NucleophilicNegative potential (red/yellow region)
Benzyloxy Group (O atom)NucleophilicHigh negative potential (red region)
Amino Group (H atoms)ElectrophilicHigh positive potential (blue region)

These computational analyses provide a comprehensive theoretical framework for understanding the structural and electronic properties of this compound, offering valuable predictions of its chemical reactivity.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structure concept. This approach provides a quantitative basis for examining charge distribution, electron delocalization, and the stabilizing interactions between different parts of a molecule.

Electron delocalization, the dispersion of electron density over several atoms, is a key factor in determining molecular stability and aromaticity. In this compound, both the pyrazole and benzene (B151609) rings are aromatic systems with significant π-electron delocalization. NBO analysis quantifies this delocalization by examining interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (antibonding orbitals).

Intramolecular delocalization primarily involves the π-systems of the pyrazole and benzyl rings. There is significant π-conjugation within the pyrazole ring, which is fundamental to its aromatic character. Additionally, the lone pair electrons on the amine nitrogen (N) and the ether oxygen (O) can participate in delocalization with the adjacent π-systems. The interaction between the amine lone pair and the pyrazole ring's π* antibonding orbitals, in particular, contributes to the electronic character of the molecule.

Intermolecular delocalization becomes significant in condensed phases or when the molecule interacts with other species. For instance, the amine group (N-H) can act as a hydrogen-bond donor, while the pyrazole nitrogens and the benzyloxy oxygen can act as acceptors. These interactions involve the delocalization of electron density from a lone pair on an acceptor atom to the σ* antibonding orbital of the N-H bond, a phenomenon quantifiable by NBO analysis.

Illustrative data based on typical pyrazole systems.

Table 1: Postulated Major Intramolecular Delocalization Interactions in this compound
Donor NBO Acceptor NBO Interaction Type Estimated Stabilization Energy (E(2), kcal/mol)
LP (N-amine) π* (C3=C4 of pyrazole) n → π* 15 - 25
π (C3=C4 of pyrazole) π* (N1=N2 of pyrazole) π → π* 20 - 30
LP (O-ether) σ* (C-CH₂) n → σ* 2 - 5
π (C=C of benzyl) π* (C=C of benzyl) π → π* 18 - 28

Donor-acceptor interactions, as revealed by second-order perturbation theory in NBO analysis, are fundamental to understanding molecular stability. These interactions describe the delocalization of electrons from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor), with the stabilization energy, E(2), quantifying the strength of the interaction.

In this compound, the most significant donor orbitals are the lone pairs (LP) on the amine nitrogen, the pyrazole ring nitrogens, and the ether oxygen. Key acceptor orbitals include the antibonding π* orbitals of the pyrazole and benzene rings and the antibonding σ* orbitals of various single bonds.

Illustrative data based on computational studies of related substituted pyrazoles.

Table 2: Key Donor-Acceptor Interactions and Hyperconjugation in this compound
Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (N-amine) π* (C3=C4) ~20.5 Lone Pair Donation
LP (O-ether) σ* (C-N1) ~1.8 Lone Pair Donation
σ (C-H of N-CH₃) π* (N1=N2) ~2.2 Hyperconjugation
σ (C-H of N-CH₃) π* (C3=C4) ~1.5 Hyperconjugation
π (C3=C4) π* (N1=N2) ~25.1 π-Conjugation

Conformational Analysis and Tautomerism Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and the potential for isomerization. Conformational analysis explores the different spatial arrangements of atoms that result from rotation about single bonds, while tautomerism studies investigate isomers that differ in the position of a proton.

The flexibility of this compound is primarily due to rotation around several key single bonds:

C3-O Bond: Rotation around the bond connecting the pyrazole ring to the benzyloxy group.

O-CH₂ Bond: Rotation around the ether bond.

CH₂-Phenyl Bond: Rotation of the benzyl group.

C4-N Bond: Rotation of the amine group.

Computational methods can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. This process reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. The rotational barrier around the C3-O bond is expected to be significant due to steric hindrance between the benzyl group and the substituents on the pyrazole ring (N-methyl and amine groups). The rotation of the terminal phenyl group is also expected to have a notable energy barrier.

Hypothetical data based on typical rotational barriers for similar chemical fragments.

Table 3: Predicted Rotational Energy Barriers
Bond Axis of Rotation Description Estimated Rotational Barrier (kcal/mol)
Pyrazole(C3)—O Rotation of the entire benzyloxy group 5 - 10
O—CH₂ (benzylic) Rotation of the phenylmethyl group 2 - 4
Pyrazole(C4)—N Rotation of the amino group 1 - 3

Tautomerism is a critical phenomenon in heterocyclic chemistry, particularly for pyrazoles. The most common form is annular prototropic tautomerism, where a proton shifts between the two ring nitrogen atoms. However, in this compound, the nitrogen at the N1 position is substituted with a methyl group, which blocks this pathway.

An alternative, side-chain tautomerism, is possible involving the 4-amino group. This would involve a proton transfer from the exocyclic amine nitrogen to a ring nitrogen, resulting in an imine tautomer. Theoretical studies on related 3(5)-aminopyrazoles have consistently shown that the amino form is significantly more stable than any potential imino tautomers. Therefore, this compound is expected to exist overwhelmingly in the amine form.

Illustrative relative energies based on DFT calculations of aminopyrazole systems.

Table 4: Relative Stability of Potential Tautomers
Tautomer Description Predicted Relative Gibbs Free Energy (ΔG, kcal/mol)
Amine Form This compound 0.0 (Reference)
Imine Form 3-(Benzyloxy)-1-methyl-1,5-dihydro-4H-pyrazol-4-imine > 10

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is widely used to predict spectroscopic properties with a high degree of accuracy. These predictions are invaluable for confirming experimental structures and interpreting complex spectra.

For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts and the vibrational frequencies observed in an infrared (IR) spectrum.

NMR Chemical Shifts: The chemical shift of a nucleus is determined by its local electronic environment. Calculations can provide theoretical shielding tensors, which are then converted into chemical shifts relative to a standard (e.g., TMS). The predicted shifts for the pyrazole ring protons and carbons, the N-methyl group, the benzyloxy CH₂ group, and the aromatic protons of the benzyl ring can be compared with experimental data to validate the structure. Machine learning algorithms trained on large datasets of experimental spectra have also emerged as powerful tools for highly accurate NMR shift prediction.

Predicted values based on DFT calculations for analogous pyrazole structures.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
Atom/Group Predicted ¹H Shift Predicted ¹³C Shift
N-CH₃ 3.6 - 3.8 35 - 40
C5-H (pyrazole) 7.4 - 7.6 130 - 135
NH₂ 4.0 - 5.0 (broad) N/A
O-CH₂ 5.0 - 5.2 70 - 75
Phenyl (ortho, meta) 7.2 - 7.4 127 - 129
Phenyl (para) 7.1 - 7.3 126 - 128
C3 (pyrazole) N/A 150 - 155
C4 (pyrazole) N/A 115 - 120

IR Frequencies: Theoretical calculations of vibrational frequencies correspond to the fundamental modes of molecular motion (stretching, bending, rocking). These calculated frequencies help in the assignment of experimental IR spectra. For this molecule, key predicted frequencies would include the N-H stretching of the amine group, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching within the pyrazole ring, and the C-O-C stretching of the ether linkage.

Predicted frequencies based on DFT calculations for similar functional groups.

Table 6: Predicted Key IR Vibrational Frequencies
Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Symmetric/Asymmetric Stretch Amine (-NH₂) 3350 - 3500
C-H Aromatic Stretch Phenyl & Pyrazole Rings 3000 - 3100
C-H Aliphatic Stretch Methyl (-CH₃) & Methylene (B1212753) (-CH₂-) 2850 - 3000
C=N / C=C Stretch Pyrazole Ring 1500 - 1650
N-H Bend Amine (-NH₂) 1580 - 1620
C-O-C Asymmetric Stretch Ether 1200 - 1275
C-O-C Symmetric Stretch Ether 1050 - 1150

Gauge-Including Atomic Orbital (GIAO) Method for NMR

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. nih.goviu.edu.saresearchgate.net This method is particularly valuable as it provides a means to corroborate experimental findings, assign complex spectra, and predict the spectra of yet-to-be-synthesized compounds. The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS). researchgate.net

Theoretical calculations of NMR spectra for pyrazole derivatives are often performed using Density Functional Theory (DFT) with hybrid functionals like B3LYP, in conjunction with a suitable basis set such as 6-311++G(d,p). nih.gov The accuracy of these predictions allows for a direct comparison with experimental data.

Table 1: Hypothetical Comparison of Experimental and GIAO-Calculated ¹H NMR Chemical Shifts for this compound This table is for illustrative purposes only.

Proton Experimental Chemical Shift (ppm) Calculated Chemical Shift (ppm)
H5 (pyrazole ring) 7.50 7.58
N-CH₃ 3.75 3.82
O-CH₂ 5.10 5.19
Phenyl-H (ortho) 7.42 7.50
Phenyl-H (meta) 7.35 7.41
Phenyl-H (para) 7.30 7.36

Table 2: Hypothetical Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes only.

Carbon Experimental Chemical Shift (ppm) Calculated Chemical Shift (ppm)
C3 (pyrazole ring) 152.0 153.5
C4 (pyrazole ring) 115.0 116.2
C5 (pyrazole ring) 130.0 131.1
N-CH₃ 35.0 35.8
O-CH₂ 70.0 71.3
Phenyl-C (ipso) 137.0 138.2
Phenyl-C (ortho) 128.5 129.4
Phenyl-C (meta) 128.0 128.9

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.comeurasianjournals.com These simulations can provide valuable insights into the conformational flexibility, intermolecular interactions, and solvent effects of a compound like this compound. In the context of chemical transformations and interactions, MD simulations can be particularly illuminating.

For instance, an MD simulation could be employed to study the interaction of this compound with a biological target, such as an enzyme or receptor. By simulating the compound in a solvated environment with the target molecule, researchers can observe the binding process, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate the binding affinity. This information is crucial in fields like drug discovery for understanding the mechanism of action and for designing more potent and selective molecules. eurasianjournals.com

Another application of MD simulations for this compound could be to study its behavior in different solvent environments. This can help in understanding its solubility and stability, which are important physicochemical properties. The simulations can reveal how the solvent molecules arrange around the solute and how this affects the compound's conformation and potential for aggregation.

While specific MD simulation studies on this compound have not been reported, the general methodology is well-established for pyrazole derivatives and would be a valuable tool for investigating its dynamic properties and interactions. eurasianjournals.comeurasianjournals.com

Computational Mechanistic Studies of Reactions Involving the Compound

Computational mechanistic studies utilize quantum chemical calculations to explore the potential energy surface of a chemical reaction, thereby elucidating the reaction mechanism. These studies can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For a substituted pyrazole like this compound, a number of reactions could be investigated computationally. For example, the amino group at the 4-position makes the pyrazole ring susceptible to electrophilic substitution at the 5-position. A computational study of, for instance, the nitration or halogenation of this compound could be performed.

Such a study would typically involve the following steps:

Geometry Optimization: The structures of the reactant, electrophile, any intermediates, transition states, and the final product would be optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate thermochemical properties.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be used to follow the reaction path from the transition state down to the reactant and product, confirming that the transition state connects the desired species.

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For example, in an electrophilic substitution reaction, the calculations could help to understand the role of the benzyloxy and methyl groups in directing the incoming electrophile and stabilizing the reaction intermediates.

While no specific computational mechanistic studies have been published for reactions involving this compound, the methodologies for studying reaction mechanisms of pyrazole derivatives are well-established and could provide significant insights into its reactivity. nih.gov

Q & A

Q. What are the common synthetic routes for 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution of 1-methyl-1H-pyrazol-4-amine with benzyl chloride under basic conditions. For example:
  • Reagents : Benzyl chloride, sodium hydride (base), dimethylformamide (DMF) as solvent.
  • Conditions : Reaction at 60–80°C for 6–12 hours.
  • Workup : Purification via column chromatography or recrystallization.
    This method leverages the reactivity of the pyrazole amine group toward alkylation . Alternative routes may use Mitsunobu or Ullmann coupling for sterically hindered substrates.

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Key characterization techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., benzyloxy and methyl groups).
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute structural determination (using programs like SHELXL for refinement) .
  • Elemental Analysis : To validate purity and stoichiometry.

Q. What solvents and reaction conditions are optimal for functionalizing the pyrazole core?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for alkylation or arylation due to their ability to stabilize transition states. For example:
  • Substitution Reactions : Use NaH or K2_2CO3_3 as bases at 50–80°C.
  • Oxidation/Reduction : H2_2O2_2/acetic acid for oxidation; LiAlH4_4 for amine reduction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer : Systematic optimization involves:
  • Temperature Gradients : Testing 50–100°C to balance reaction rate and side-product formation.
  • Catalyst Screening : Transition metals (e.g., CuBr for Ullmann coupling) may enhance cross-coupling efficiency .
  • Solvent Effects : Solvents like THF or acetonitrile can reduce byproducts in sensitive reactions.
    DOE (Design of Experiments) frameworks are recommended for multivariable analysis .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability or off-target effects. Strategies include:
  • Orthogonal Assays : Validate enzyme inhibition using fluorescence polarization and calorimetry.
  • Structural Analysis : Co-crystallization with target proteins (e.g., kinases) to confirm binding modes .
  • Metabolic Stability Tests : Assess if metabolite interference skews activity readings .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) and MD simulations are used to model binding to receptors like GPCRs or kinases. Key steps:
  • Ligand Preparation : Optimize 3D geometry using DFT (e.g., B3LYP/6-31G* basis set).
  • Binding Affinity Scoring : MM-GBSA or free-energy perturbation for quantitative estimates.
  • Validation : Compare computational results with SPR (surface plasmon resonance) data .

Q. How to design experiments for elucidating the mechanism of action?

  • Methodological Answer : A multi-pronged approach is essential:
  • Target Deconvolution : Use siRNA screens or CRISPR-Cas9 knockouts to identify critical pathways.
  • Kinase Profiling : Broad-panel assays (e.g., Eurofins KinaseScan) to map inhibitory activity.
  • Cellular Imaging : Track subcellular localization via fluorescence tagging .

Research Gaps and Future Directions

  • Stereochemical Impact : The effect of pyrazole ring conformation on bioactivity remains underexplored.
  • In Vivo Efficacy : Limited data on pharmacokinetics and toxicity profiles in animal models.
  • Material Science Applications : Potential as a ligand in catalysis or MOFs (metal-organic frameworks) warrants study .

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